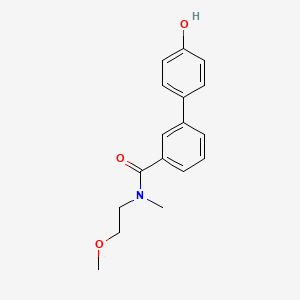![molecular formula C22H20ClNO3 B4147061 N-[(4-chlorophenyl)(phenyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B4147061.png)
N-[(4-chlorophenyl)(phenyl)methyl]-2,6-dimethoxybenzamide
Overview
Description
N-[(4-chlorophenyl)(phenyl)methyl]-2,6-dimethoxybenzamide is an organic compound that features a benzamide core substituted with a 4-chlorophenyl and a phenyl group at the nitrogen atom, and two methoxy groups at the 2 and 6 positions of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(phenyl)methyl]-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[(4-chlorophenyl)(phenyl)methyl]amine under basic conditions to yield the target compound. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(phenyl)methyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2,6-dihydroxybenzamide derivatives.
Reduction: Formation of N-[(4-chlorophenyl)(phenyl)methyl]-2,6-dimethoxybenzylamine.
Substitution: Formation of N-[(4-substituted phenyl)(phenyl)methyl]-2,6-dimethoxybenzamide derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)(phenyl)methyl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(phenyl)methyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)(phenyl)methyl]piperazine: Shares a similar core structure but with a piperazine ring instead of a benzamide.
N-[(4-chlorophenyl)(phenyl)methyl]benzamide: Lacks the methoxy groups on the benzamide ring.
Uniqueness
N-[(4-chlorophenyl)(phenyl)methyl]-2,6-dimethoxybenzamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds without these substitutions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-26-18-9-6-10-19(27-2)20(18)22(25)24-21(15-7-4-3-5-8-15)16-11-13-17(23)14-12-16/h3-14,21H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXCMLSLYVUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4146989.png)

![3-(1-adamantyl)-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4147004.png)
![N-(5-methyl-3-isoxazolyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4147006.png)
![3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4147013.png)
![N-[3-(anilinosulfonyl)phenyl]-1-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4147015.png)
![3-[3-(4-Chloro-2,6-dimethylphenoxy)propyl]quinazolin-4-one](/img/structure/B4147025.png)
![6-(7-methoxy-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4147029.png)
![N-1-adamantyl-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4147035.png)
![3-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4147039.png)
![3-[2-(1-naphthyloxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4147040.png)

![3-[3-(2,6-diisopropylphenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4147050.png)
![4-{1-[(4-tert-butylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B4147075.png)
